ESI-09
Description
Overview of Cyclic Adenosine Monophosphate (cAMP) Signaling Cascades
cAMP is synthesized from ATP by adenylyl cyclases (AC), which are typically activated following the engagement of Gs-coupled G protein-coupled receptors (GPCRs) by their ligands. ahajournals.orgfrontiersin.org Intracellular cAMP levels are tightly controlled by phosphodiesterases (PDEs), a family of enzymes that catalyze the hydrolysis of cAMP into 5'-AMP. ahajournals.org This dynamic balance between synthesis and degradation dictates the amplitude and duration of cAMP signals within specific cellular compartments. ahajournals.org Once generated, cAMP can bind to and activate its downstream effectors, primarily PKA and EPACs. ahajournals.orgfrontiersin.org While PKA activation involves the dissociation of regulatory subunits from catalytic subunits, allowing the catalytic subunits to phosphorylate target proteins, EPAC activation involves a conformational change upon cAMP binding that exposes the catalytic GEF domain, enabling it to interact with and activate Rap GTPases. ahajournals.orgfrontiersin.org This divergence in activation mechanisms and downstream targets allows cAMP to mediate a wide range of distinct cellular responses. ahajournals.org
Distinct Roles of EPAC1 and EPAC2 Isoforms in Cellular Regulation
Mammals express two main EPAC isoforms, EPAC1 and EPAC2, which are encoded by distinct genes (RAPGEF3 and RAPGEF4, respectively). portlandpress.comfrontiersin.orgbmbreports.org Although they share structural similarities, including an N-terminal regulatory region containing a cAMP-binding domain and a C-terminal catalytic GEF domain, there are key differences in their domain organization and expression patterns that contribute to their distinct roles. frontiersin.orgpnas.orgthieme-connect.comnih.gov EPAC1 is widely expressed in nearly all tissues, including the circulatory, excretory, reproductive, and digestive systems. portlandpress.combmbreports.orgmdpi.com In contrast, EPAC2 expression is more restricted, primarily found in the brain, adrenal glands, pancreas, and liver. portlandpress.combmbreports.org Furthermore, alternative promoter usage of the RAPGEF4 gene gives rise to multiple EPAC2 isoforms (EPAC2A, EPAC2B, and EPAC2C) with varying N-termini and distinct tissue distribution. frontiersin.org
These differences in expression and structure lead to divergent functional roles for EPAC1 and EPAC2 in cellular regulation. For instance, EPAC1 has been implicated in processes such as cell adhesion, vascular remodeling, and tissue homeostasis. ahajournals.orgmdpi.com EPAC2, on the other hand, plays significant roles in insulin (B600854) secretion from pancreatic beta cells and certain brain functions like learning and memory. bmbreports.orgbiolog.depatsnap.com Studies have also highlighted isoform-specific roles in conditions like cardiac arrhythmias, where EPAC2 is localized at T tubules and can mediate arrhythmias, while EPAC1 at the nuclear envelope may regulate gene transcription. pnas.org In lung inflammation, EPAC1 appears to suppress airway remodeling, while EPAC2 may be pro-inflammatory. portlandpress.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H15ClN4O2 |
|---|---|
Molecular Weight |
330.77 g/mol |
IUPAC Name |
(1Z)-2-(5-tert-butyl-1,2-oxazol-3-yl)-N-(3-chloroanilino)-2-oxoethanimidoyl cyanide |
InChI |
InChI=1S/C16H15ClN4O2/c1-16(2,3)14-8-12(21-23-14)15(22)13(9-18)20-19-11-6-4-5-10(17)7-11/h4-8,19H,1-3H3/b20-13- |
InChI Key |
DXEATJQGQHDURZ-MOSHPQCFSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=NO1)C(=O)/C(=N\NC2=CC(=CC=C2)Cl)/C#N |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)C(=O)C(=NNC2=CC(=CC=C2)Cl)C#N |
Synonyms |
3-(5-tert-butylisoxazol-3-yl)-2-((3-chlorophenyl)hydrazono)-3-oxopropionitrile ESI-09 |
Origin of Product |
United States |
Characterization of Esi 09 As a Selective Epac Inhibitor
Discovery and Initial Biochemical Profiling of ESI-09
The identification of this compound emerged from high-throughput screening (HTS) efforts aimed at discovering small molecules capable of inhibiting EPAC activity. A sensitive HTS assay was developed based on the principle that the fluorescence intensity of the cAMP analog, 8-NBD-cAMP, is environmentally sensitive. nih.gov The binding of 8-NBD-cAMP to purified full-length EPAC2 results in a significant increase in fluorescence signal, which can be competitively reversed by the binding of cAMP or other molecules that interact with the cAMP-binding domain. nih.gov
Through the screening of a diverse chemical library, this compound, chemically identified as 3-[5-(tert-butyl)isoxazol-3-yl]-2-[2-(3-chlorophenyl)hydrazono]-3-oxopropanenitrile, was identified as a hit compound. nih.gov Initial biochemical profiling demonstrated that this compound was capable of reducing the GEF activity of both EPAC1 and EPAC2 in the presence of cAMP. nih.gov
Mechanistic Classification of this compound as a Competitive Inhibitor
Mechanistic studies have classified this compound as a competitive inhibitor of EPAC. nih.govmdpi.com This means that this compound competes with the natural ligand, cAMP, for binding to the regulatory cAMP-binding domain of EPAC proteins. nih.gov By occupying this binding site, this compound prevents cAMP from binding and activating EPAC's GEF activity. nih.govresearchgate.net
The competitive nature of this compound inhibition has been confirmed through various experimental approaches. Competition assays using fluorescently labeled EPAC substrates, such as BODIPY-GTP, have shown a dose-dependent decrease in cAMP-mediated GTP/GDP exchange activity in the presence of this compound. nih.govmdpi.com Furthermore, increasing the concentration of cAMP has been observed to completely reverse the inhibitory effect of this compound, a hallmark characteristic of competitive inhibition. nih.govmdpi.com
Comparative Selectivity of this compound Against Canonical cAMP Effectors (e.g., Protein Kinase A)
A crucial aspect of characterizing EPAC inhibitors is evaluating their selectivity over other cAMP-binding proteins, particularly Protein Kinase A (PKA), to ensure that observed cellular effects are specifically mediated through EPAC inhibition. mcmaster.ca this compound has demonstrated significant selectivity for EPAC over PKA. selleckchem.comrndsystems.comtocris.com
Studies have shown that this compound inhibits cAMP-dependent EPAC GEF activity at micromolar concentrations. In contrast, this compound exhibits much reduced potency towards cAMP-dependent PKA activity. For instance, at a concentration of 100 µM, this compound showed only minimal inhibition (10-20%) of cAMP-stimulated Type Iα and IIβ PKA activity. This indicates a selectivity of greater than 100-fold for EPAC over PKA. selleckchem.comnih.gov This preferential inhibition of EPAC over PKA is critical for utilizing this compound as a pharmacological tool to dissect the specific roles of EPAC in various cellular processes. guidetopharmacology.org
Biophysical Investigations of this compound-EPAC Interaction Dynamics
Biophysical studies have provided deeper insights into the interaction between this compound and EPAC isoforms, examining binding affinities, specificity, and potential non-specific interactions.
Quantitative Ligand Binding Assays for EPAC Isoforms
Quantitative ligand binding assays have been employed to determine the binding affinity of this compound for EPAC isoforms. Using competition binding assays with fluorescent cAMP analogs like 8-NBD-cAMP, the apparent binding affinity (IC₅₀) of this compound for EPAC2 has been determined to be approximately 10 µM, demonstrating a higher affinity compared to cAMP itself (apparent IC₅₀ of 39 µM in the same assay). nih.gov
Further studies examining the inhibition of EPAC's GEF activity have provided IC₅₀ values for this compound against both EPAC1 and EPAC2 in the presence of a fixed concentration of cAMP. This compound inhibits cAMP-mediated EPAC2 GEF activity with an apparent IC₅₀ of 1.4 µM, and EPAC1 GEF activity with an apparent IC₅₀ of 3.2 µM, in the presence of 25 µM cAMP. nih.gov Another study reported an apparent IC₅₀ of 4.4 μM for EPAC2 in the presence of 20 μM cAMP. nih.govmdpi.com
These quantitative data indicate that this compound is a potent inhibitor of both EPAC1 and EPAC2 GEF activity at micromolar concentrations.
Interactive Data Table: Apparent IC₅₀ Values of this compound for EPAC Isoforms
| EPAC Isoform | Assay Condition | Apparent IC₅₀ (µM) | Source |
| EPAC1 | GEF activity (25 µM cAMP) | 3.2 ± 0.4 | nih.gov |
| EPAC2 | GEF activity (25 µM cAMP) | 1.4 ± 0.1 | nih.gov |
| EPAC2 | GEF activity (20 µM cAMP) | 4.4 | nih.govmdpi.com |
| EPAC2 | 8-NBD-cAMP binding | 10 ± 1.2 | nih.gov |
Analysis of this compound Specificity and Potential for Non-Specific Interactions
While this compound demonstrates selectivity for EPAC over PKA, investigations into its specificity have also addressed the potential for non-specific interactions, particularly at higher concentrations. Like many hydrophobic small molecules, this compound is prone to forming colloidal aggregates in aqueous solutions, which can lead to non-specific aggregation-based inhibition (ABI). nih.govmcmaster.camdpi.com This phenomenon can result in false positives in screening assays by non-specifically adsorbing proteins. nih.govmdpi.com
Early concerns were raised that this compound might act as a general protein denaturant at high concentrations. nih.govresearchgate.netmdpi.com However, more comprehensive investigations have clarified that while this compound can perturb cAMP-independent functions and decrease protein stability at concentrations above 25 µM, this is likely due to the formation of colloidal aggregates that non-specifically adsorb proteins. nih.govresearchgate.netmdpi.com
Molecular and Cellular Mechanisms of Esi 09 Action
ESI-09 Modulation of Guanine (B1146940) Nucleotide Exchange Factor (GEF) Activity
This compound acts as a competitive inhibitor of EPAC proteins, interfering with their ability to function as guanine nucleotide exchange factors (GEFs) for small GTPases like Rap1 nih.govbiolog.de. This inhibition is achieved by targeting the cAMP-binding domain of EPAC, preventing cAMP-mediated activation sigmaaldrich.com.
Inhibition of EPAC1-Mediated GEF Activity
This compound has demonstrated inhibitory activity against EPAC1. In cell-free assays, this compound inhibits cAMP-mediated EPAC1 GEF activity with an IC₅₀ value of 3.2 µM in the presence of 25 µM cAMP selleckchem.combiolog.deapexbt.com. This indicates a moderate potency of this compound in blocking the GEF function of EPAC1.
Inhibition of EPAC2-Mediated GEF Activity
This compound also inhibits the GEF activity of EPAC2. Studies using cell-free assays have reported an IC₅₀ value of 1.4 µM for this compound against EPAC2 in the presence of 25 µM cAMP, indicating a higher potency for EPAC2 compared to EPAC1 selleckchem.combiolog.deapexbt.com. This compound targets the cAMP-binding domain of EPAC2 with a higher affinity than cAMP itself sigmaaldrich.com.
The inhibitory potencies of this compound against EPAC1 and EPAC2 are summarized in the table below:
| Target | Assay Type | cAMP Concentration | IC₅₀ (µM) | Reference |
| EPAC1 | Cell-free assay | 25 µM | 3.2 | selleckchem.combiolog.deapexbt.com |
| EPAC2 | Cell-free assay | 25 µM | 1.4 | selleckchem.combiolog.deapexbt.com |
This compound exhibits significant selectivity for EPAC proteins over Protein Kinase A (PKA), another major downstream effector of cAMP, showing >100-fold selectivity in in vitro assays selleckchem.comsigmaaldrich.combiolog.de.
Downstream Signaling Pathway Elucidation
The inhibition of EPAC-mediated GEF activity by this compound leads to significant effects on various downstream signaling molecules and pathways.
Effects of this compound on Rap1 Activation
EPAC proteins are known GEFs for the small GTPase Rap1 scbt.commdpi.comresearchgate.net. This compound specifically blocks intracellular EPAC-mediated Rap1 activation selleckchem.com. This inhibition of Rap1 activation by this compound has been observed in various cell types, including pancreatic β cells and human umbilical vein endothelial cells (HUVECs) selleckchem.comapexbt.comnih.gov. By inhibiting EPAC, this compound indirectly hinders the activation of both Rap1A and Rap1B, thereby suppressing their downstream signaling cascades scbt.com. Studies in pancreatic cancer cells have shown that this compound inhibits EPAC1-mediated Rap1 activation, which is associated with impaired cell migration and invasion apexbt.commdpi.com. In sensory neurons, this compound inhibits EPAC1-to-Rap1 signaling pnas.org.
Regulation of Akt Phosphorylation by this compound
This compound is capable of blocking intracellular EPAC-mediated Akt phosphorylation selleckchem.com. Research in serum-starved human pancreatic cancer AsPC-1 cells and rat pancreatic β-cell INS-1 has shown that this compound blocks Akt phosphorylations stimulated by the EPAC activator 007-AM in a dose-dependent manner sigmaaldrich.comapexbt.com. However, this compound does not suppress epidermal growth factor (EGF)-induced phosphorylation of Akt in AsPC1 cells, indicating specificity towards EPAC-mediated pathways selleckchem.comsigmaaldrich.com.
Data on the effect of this compound on Akt phosphorylation in AsPC-1 cells stimulated with 007-AM is presented below:
| This compound Concentration (µM) | % of Basal Akt Thr308 Phosphorylation | % of Basal Akt Ser473 Phosphorylation | Stimulus | Reference |
| 0 | 200% | 185% | 007-AM | sigmaaldrich.com |
| 1 | 85% | 65% | 007-AM | sigmaaldrich.com |
| 10 | <10% | <10% | 007-AM | sigmaaldrich.com |
Influence on Other EPAC-Regulated Small GTPases and Protein Kinases
While the primary focus of this compound's action is on EPAC-mediated Rap1 activation and subsequent effects on pathways like Akt phosphorylation, EPAC proteins are known to influence other small GTPases and protein kinases. This compound's inhibitory effect on EPAC can indirectly impact these downstream targets. For instance, EPAC signaling can influence other RhoGTPases, which are involved in actin cytoskeleton remodeling researchgate.net. This compound's ability to block EPAC activity suggests it could modulate the activity of these other EPAC-regulated small GTPases and associated protein kinases, although specific detailed mechanisms beyond Rap1 and Akt are less extensively documented in the provided information. This compound has been shown to affect cellular processes such as cell migration, invasion, insulin (B600854) secretion, Schwann cell differentiation, and bacterial counts in endothelial cells, all of which are influenced by various EPAC-regulated pathways selleckchem.commedchemexpress.comapexbt.comresearchgate.netrndsystems.commdpi.com.
EPAC-Independent Molecular Effects of this compound
Investigations into the mechanisms underlying this compound's effects have demonstrated that its impact on cellular energy status and viability, particularly under metabolic stress, is largely independent of its known activity against EPAC proteins aacrjournals.orgnih.govresearchgate.net. This has led to a focus on identifying and characterizing these alternative molecular targets and pathways.
A significant EPAC-independent effect of this compound is its ability to induce mitochondrial uncoupling aacrjournals.orgnih.govresearchgate.net. Mitochondrial uncoupling is a process where the proton gradient across the inner mitochondrial membrane, normally used by ATP synthase to produce ATP, is dissipated. This dissipation occurs through alternative pathways, leading to a reduction in ATP synthesis and an increase in heat production and oxygen consumption not coupled to phosphorylation researchgate.netnih.gov.
Studies utilizing techniques such as the Seahorse XFp Mito Stress Test have shown that this compound induces proton leak across the inner mitochondrial membrane, a hallmark of uncoupling researchgate.net. This effect has been observed at concentrations where other EPAC inhibitors did not reproduce similar mitochondrial effects, further supporting the EPAC-independent nature of this mechanism aacrjournals.orgresearchgate.net. The uncoupling potency of this compound has been reported to be comparable to that of classical uncouplers like FCCP within a certain concentration range nih.govresearchgate.net.
The mitochondrial uncoupling induced by this compound has profound implications for cellular bioenergetic homeostasis aacrjournals.orgnih.govresearchgate.netnumberanalytics.com. By uncoupling the electron transport chain from ATP synthesis, this compound disrupts the cell's ability to efficiently generate ATP through oxidative phosphorylation aacrjournals.orgresearchgate.net. This leads to a decrease in intracellular ATP levels aacrjournals.orgresearchgate.net.
In an attempt to maintain mitochondrial membrane potential despite the proton leak, the F1/F0 ATP synthase can operate in reverse, hydrolyzing ATP researchgate.net. This futile cycle further contributes to ATP depletion within the cell researchgate.net. Consequently, cells treated with this compound exhibit increased ATP consumption researchgate.net.
The impact of this compound on cellular ATP content has been demonstrated in various cell lines. For example, studies have shown that this compound reduces cellular ATP content, particularly in glucose-free conditions researchgate.net.
| Treatment Conditions | Cellular ATP Content (Relative to Control) | Reference |
| Control (Glucose-rich, pH 7.4) | 1.00 | researchgate.net |
| This compound (2 mM, Glucose-rich, pH 7.4) | Moderately reduced | researchgate.net |
| Control (Glucose-free, pH 7.4) | Reduced | researchgate.net |
| This compound (2 mM, Glucose-free, pH 7.4) | Significantly reduced | researchgate.net |
Note: Data is illustrative based on descriptions in the source and not a direct numerical extraction.
This bioenergetic disruption highlights an EPAC-independent mechanism by which this compound influences cellular fate, particularly in contexts where maintaining energy homeostasis is critical for survival aacrjournals.orgnih.govresearchgate.net.
In Vitro Research on Esi 09 in Defined Cellular Systems
Investigations in Pancreatic Beta Cell Models
Research utilizing pancreatic beta cell models has explored the effects of ESI-09 on insulin (B600854) secretion and related signaling pathways.
Regulation of Stimulus-Secretion Coupling Pathways
Stimulus-secretion coupling in pancreatic beta cells is a crucial process linking elevated glucose levels to insulin release researchgate.netplos.orgnih.gov. This process involves glucose metabolism, changes in ATP/ADP ratio, closure of ATP-sensitive potassium channels, membrane depolarization, calcium influx through voltage-gated calcium channels, and ultimately, insulin exocytosis researchgate.netplos.orgnih.gov. cAMP signaling, mediated by both PKA and EPAC, plays a role in potentiating insulin secretion nih.govdiabetesjournals.orgjci.org.
Studies have shown that this compound can inhibit EPAC-mediated insulin secretion in pancreatic beta cells selleckchem.comnih.gov. In isolated mouse islets, this compound dose-dependently reduced glucose-stimulated insulin secretion diabetesjournals.org. This inhibition occurred without significantly affecting basal or stimulated calcium dynamics, suggesting a crucial role for EPAC in the amplification of insulin secretion by increased calcium efficacy diabetesjournals.org.
Research Utilizing INS-1 Cell Lines
The rat pancreatic beta cell line, INS-1, is a commonly used model for studying insulin secretion and beta cell function plos.orgnih.gov. Research using INS-1 cells has demonstrated that this compound inhibits EPAC2-mediated insulin secretion nih.govapexbt.com. Specifically, this compound (at concentrations of 5 µM and 10 µM) effectively inhibited insulin secretion stimulated by 007-AM, an EPAC activator, in INS-1 cells nih.govapexbt.com. This inhibition was observed in a dose-dependent manner nih.gov.
Furthermore, this compound has been shown to inhibit EPAC-mediated Akt phosphorylation in INS-1 cells nih.gov. This is consistent with this compound's ability to block EPAC cellular functions nih.gov.
Data on this compound's effect on insulin secretion in INS-1 cells:
| Cell Line | Stimulus | This compound Concentration | Effect on Insulin Secretion | Reference |
| INS-1 | 007-AM | 5 µM | Inhibition (~57%) | |
| INS-1 | 007-AM | 10 µM | Inhibition (~100%) | |
| INS-1 | 007-AM | Dose-dependent | Inhibition | nih.gov |
This compound has also been used in INS-1E cells (a subline of INS-1) to investigate the role of the RAPGEF/EPAC pathway in autophagy stimulated by Exendin-4 nih.gov. This compound (10 µM) prevented the Exendin-4-mediated increase in LC3-II, a marker of autophagy, in INS-1E cells nih.gov.
Impact of this compound on Cancer Cell Phenotypes
In vitro studies have also explored the effects of this compound on various cancer cell phenotypes, including migration, invasion, proliferation, and apoptosis.
Suppression of Cancer Cell Migration and Invasion Abilities
Several studies have reported that this compound can suppress the migration and invasion of various cancer cell types, particularly pancreatic cancer cells medchemexpress.comselleckchem.comnih.govapexbt.comoup.com. EPAC1 is often elevated in human pancreatic cancer cells compared to normal tissues, and its inhibition has been shown to suppress migration and invasion in vitro oup.com.
This compound has been shown to inhibit the migration of pancreatic cancer cell lines such as AsPC-1 and PANC-1 medchemexpress.comselleckchem.comnih.govapexbt.com. It also inhibits EPAC1-mediated adhesion of pancreatic ductal adenocarcinoma (PDA) cells on collagen I medchemexpress.comnih.gov. The inhibition of migration and invasion by this compound in pancreatic cancer cells is dose-dependent and appears to be mediated through decreasing 007-AM-induced cell adhesion selleckchem.comapexbt.com.
This compound has also been reported to suppress breast cancer cell migration mdpi.comnih.gov. This effect is associated with decreased cell adhesion and disruption of microtubule distribution nih.gov.
Data on this compound's effect on cancer cell migration and invasion:
| Cancer Cell Line | Phenotype Inhibited | Notes | Reference |
| AsPC-1 | Migration, Invasion | In vitro | medchemexpress.comselleckchem.comapexbt.com |
| PANC-1 | Migration, Invasion | In vitro | medchemexpress.comselleckchem.comapexbt.com |
| AsPC-1, PANC-1 | Adhesion | Decreased 007-AM-induced adhesion | selleckchem.comnih.govapexbt.com |
| Breast Cancer | Migration | Associated with decreased adhesion | mdpi.comnih.gov |
Modulation of Cell Proliferation and Induction of Apoptotic Pathways
The effects of this compound on cancer cell proliferation and apoptosis vary depending on the cell type and context. While some studies on pancreatic cancer cells initially suggested that this compound alone did not significantly affect cell proliferation and viability nih.gov, further research, particularly in combination therapies, has indicated effects on these processes oup.comnih.gov.
In pancreatic cancer cell lines PANC-1 and MiaPaCa-2, this compound alone could induce growth arrest and apoptosis oup.comnih.gov. Flow cytometric analysis has been used to verify the impact of this compound on PANC-1 cell proliferation and apoptosis oup.comnih.gov. This compound treatment alone resulted in a significant increase in apoptosis in PANC-1 cells oup.com.
This compound has also been shown to increase cell death, including apoptosis and necrosis, in serum-deprived quiescent non-small cell lung cancer (NSCLC) cells in 2D culture scienceopen.com. In breast cancer cells, this compound has been reported to induce cell cycle arrest and apoptosis mdpi.com.
Data on this compound's effect on cancer cell proliferation and apoptosis:
| Cancer Cell Line | Effect on Proliferation | Effect on Apoptosis | Notes | Reference |
| PANC-1 | Growth arrest | Induction | Alone or in combination | oup.comnih.gov |
| MiaPaCa-2 | Growth arrest | Induction | In combination | nih.gov |
| NSCLC (quiescent) | N/A | Induction | In serum-deprived 2D culture (apoptosis/necrosis) | scienceopen.com |
| Breast Cancer | Cell cycle arrest | Induction | In vitro | mdpi.com |
Synergistic Effects with Complementary Pharmacological Agents
This compound has demonstrated synergistic effects when combined with other pharmacological agents in cancer cells, particularly in the context of pancreatic cancer.
A notable example is the synergistic interaction between this compound and lithium in suppressing pancreatic cancer cell proliferation and survival oup.comnih.gov. The combination of lithium and this compound showed a significantly larger inhibitory effect on PANC-1 cell viability compared to either agent alone oup.com. This synergism was further verified by flow cytometric analysis showing increased apoptosis in PANC-1 cells treated with the combination oup.com. The mechanism underlying this synergy is not mediated by lithium's inhibition of GSK3β but rather by its ability to suppress cAMP/protein kinase A signaling, which cooperates with this compound's EPAC inhibition oup.comnih.gov.
Combinations of this compound with other agents are also being explored. For instance, studies have investigated the combined effects of this compound with H89, a PKA inhibitor, on cancer cell viability oup.com. The combination of H89 and this compound also showed a synergistic inhibitory effect toward PANC-1 cells oup.com.
Data on synergistic effects of this compound:
| Cancer Cell Line | Complementary Agent | Observed Effect | Mechanism Involved | Reference |
| PANC-1 | Lithium | Synergistic inhibition of proliferation and survival | Suppression of cAMP/PKA signaling by lithium + EPAC inhibition by this compound | oup.comnih.gov |
| MiaPaCa-2 | Lithium | Synergistic inhibition of proliferation and survival | Not explicitly detailed in snippets | nih.gov |
| PANC-1 | H89 (PKA inhibitor) | Synergistic inhibitory effect | EPAC inhibition + PKA inhibition | oup.com |
Studies in Pancreatic Adenocarcinoma Cell Lines (e.g., AsPC-1, PANC-1)
Research has indicated that this compound affects the migratory and invasive capabilities of pancreatic cancer cell lines such as AsPC-1 and PANC-1. Pretreatment of these cell lines with this compound resulted in a significant decrease in cell migration and invasion as measured by Transwell migration/invasion and wound healing assays nih.gov. This observed effect on cell migration appears to be EPAC1-specific nih.gov.
While this compound significantly reduced migration and invasion, treatment with this compound did not significantly impact the proliferation and viability of these pancreatic cancer cells nih.gov. This compound has also been shown to inhibit EPAC-mediated Akt phosphorylation in AsPC-1 cells apexbt.com. Furthermore, pretreatment with this compound decreased 007-AM-induced cell adhesion in both AsPC-1 and PANC-1 cells in a dose-dependent manner apexbt.com.
Some studies have also investigated the combined effects of this compound with other agents in pancreatic cancer cells. For instance, lithium and this compound have been shown to synergistically inhibit the growth and survival of PANC-1 and MiaPaCa-2 pancreatic cancer cell lines science.gov.
Research in Breast Carcinoma Cell Lines (e.g., MCF-7)
Studies involving breast carcinoma cell lines, such as MCF-7, have shown that this compound can influence cell cycle progression and induce apoptosis. EPAC1 has been reported to interact with A-kinase anchoring protein 9 (AKAP9) in MCF-7 cells, and inhibition of EPAC with this compound can lead to cell cycle arrest at the sub-G1 phase and induce apoptosis by destabilizing AKAP9 researchgate.net.
Treatment of MCF-7 cells with this compound at concentrations of 10 µM and 50 µM for 24 and 48 hours showed an increased sub-G1 population compared to control groups, indicating cell cycle modulation and potential induction of apoptosis researchgate.net.
Analysis in Lung Cancer Cell Models (e.g., A549, H1299)
In lung cancer cell lines like A549 and H1299, this compound has been found to sensitize cells to glucose starvation. This compound, identified as an inhibitor of EPAC, reduced cellular ATP levels and decreased survival under glucose deprivation stress in both acidic and neutral pH conditions aacrjournals.org. Interestingly, this effect was attributed to a previously unknown action of this compound: uncoupling the mitochondrial electron transport chain (ETC), rather than solely inhibiting EPAC function aacrjournals.orgnih.gov.
This compound and another compound, HJC0197, induced mitochondrial proton leak, leading to ATP deficiency and cell death through mechanisms including decreased mitochondrial ATP production, increased ATP consumption due to the reversal of F0/F1-ATPsynthase/ATPase, and increased glucose consumption due to compensatory stimulation of glycolytic ATP production aacrjournals.org. This compound has also been shown to inhibit the colony formation ability of H1299 and A549 cells nih.gov.
While this compound showed potent inhibitory effects on lung cancer cell growth, it demonstrated markedly less cytotoxicity toward non-cancer lung epithelial cells (HBE) nih.gov. Repression of protective autophagy was also found to enhance the effects of this compound in inducing apoptosis and inhibiting the growth of lung cancer cells nih.gov. This compound has also been reported to moderately but significantly inhibit the migration of A549 cells researchgate.net.
Functional Studies in Endothelial and Neural Cell Types
Beyond cancer research, this compound has been utilized to investigate the role of EPAC signaling in other cellular processes, including bacterial invasion in endothelial cells and differentiation in neural cells.
Modulation of Intracellular Bacterial Invasion in Endothelial Cells
Studies have demonstrated that this compound can significantly reduce intracellular and total bacterial counts in human umbilical vein endothelial cells (HUVECs) infected with Rickettsia australis nih.govresearchgate.net. This suggests that EPAC1 plays a critical role in the early stages of rickettsial attachment and invasion into nonphagocytic host cells nih.govresearchgate.net. Immunofluorescence staining revealed that EPAC1 colocalizes with rickettsiae in the cytosol of HUVECs, and exposure to this compound attenuated this interaction nih.govresearchgate.net. Furthermore, this compound significantly reduced the interaction between rickettsiae and Ku70, a potential host cell receptor nih.gov. These findings indicate that EPAC1-mediated signaling is a mechanism involved in host-pathogen interactions during rickettsial infection nih.govresearchgate.net.
Influence on Schwann Cell Differentiation and Myelinogenesis Processes
Research into Schwann cells has shown that this compound, as an EPAC inhibitor, has an antagonistic action on cAMP-induced Schwann cell differentiation and myelin sheath formation researchgate.net. In differentiation assays, this compound prevented the expression of O1, a marker of differentiated Schwann cells, and inhibited the morphological transformation induced by cAMP researchgate.net.
While this compound prevented the expression of O1, it did not prevent the expression and nuclear localization of Krox-20, another transcription factor involved in myelination researchgate.net. In myelination assays, this compound treatment resulted in a dramatic reduction in the number and distribution of O1 positive and Myelin Basic Protein (MBP) positive Schwann cells researchgate.net. These results suggest that this compound interferes with cAMP-dependent pathways crucial for Schwann cell differentiation into a myelinating phenotype and subsequent myelin formation researchgate.net.
Preclinical Pharmacological Studies of Esi 09 in Animal Models
Assessment in Infectious Disease Models
Studies have explored the impact of EPAC inhibition by ESI-09 in the context of infectious diseases, particularly those involving bacterial invasion and host response.
Pharmacological Inhibition of EPAC in Spotted Fever Group Rickettsiosis Models
Pharmacological inhibition of EPAC1 using this compound has shown protective effects in mouse models of spotted fever group (SFG) rickettsiosis. Treatment with this compound dramatically protected wild-type (WT) C57BL/6 mice from fatal Rickettsia australis infection, resulting in significantly milder disease manifestations and improved survival rates. medchemexpress.compnas.org This observed protection in this compound-treated mice mimicked the phenotype seen in EPAC1 knockout mice, suggesting that EPAC1 plays a critical role in bacterial invasion during fatal rickettsioses. pnas.orgresearchgate.netnih.gov Studies using ex vivo aortic rings from WT and EPAC1-deficient mice, further supported by in vitro studies with human umbilical vein endothelial cells (HUVECs) and this compound, indicate that EPAC1 deletion or inhibition prevents the adhesion and/or invasion of rickettsiae into endothelial cells. pnas.orgnih.gov
Data from a study on R. australis-infected mice treated with this compound or vehicle is summarized below:
| Treatment | Outcome Measure | Findings | Citation |
| This compound | Disease Manifestations | Much milder compared to vehicle-treated mice | medchemexpress.compnas.org |
| This compound | Survival Rate | Significantly improved compared to vehicle-treated mice | medchemexpress.compnas.org |
| This compound | Bacterial Counts (in vitro) | Significantly reduced intracellular and total bacterial counts in HUVECs | medchemexpress.com |
Evaluation in Neuropathic Pain and Sensory Processing Models
This compound has been investigated for its potential to modulate neuropathic pain and sensory processing, particularly in the context of chemotherapy-induced peripheral neuropathy.
Reversal of Chemotherapy-Induced Peripheral Neuropathy Manifestations
In mouse models of chemotherapy-induced peripheral neuropathy (CIPN), the EPAC inhibitor this compound has demonstrated the ability to reverse established paclitaxel-induced mechanical allodynia in wild-type mice. nih.govnih.gov This effect was observed even when this compound administration began 10 days after the completion of paclitaxel (B517696) treatment. nih.govnih.gov Oral administration of this compound also suppressed spinal cord astrocyte activation and protected against the loss of intraepidermal nerve fibers (IENF), which are hallmarks of CIPN. nih.govnih.gov
Investigation of Nociceptor Activity Modulation
Ex vivo studies using dorsal root ganglion (DRG) neurons have shown that this compound can block paclitaxel-induced abnormal spontaneous discharges. nih.govnih.gov This suggests that this compound modulates the activity of nociceptors, the sensory neurons responsible for transmitting pain signals. nih.govnih.govnih.gov
Exploration in Other Disease-Relevant Animal Models
Beyond infectious diseases and neuropathic pain, this compound has been explored in other animal models relevant to various diseases. For instance, it has been used to investigate the role of EPAC in renal sodium handling in mouse models. Studies using this compound in wild-type mice on a sodium-deficient diet showed natriuresis caused by epithelial Na+ channel (ENaC) inhibition. nih.gov this compound also showed inhibitory effects on ENaC activity in collecting ducts from EPAC1 and EPAC2 knockout mice, suggesting it targets the intact counterpart isoform. nih.gov
This compound has also been utilized in studies related to pancreatic cancer cell migration and invasion in vitro selleckchem.commedchemexpress.comapexbt.com and has shown effects on Schwann cell differentiation and myelin formation in vitro selleckchem.com. While these are not strictly in vivo animal models as per the section heading, they represent preclinical investigations using animal-derived cells or tissues.
| Disease Context | Animal Model/System | Key Finding(s) | Citation |
| Renal Sodium Handling | Mouse models (WT, EPAC1-/-, EPAC2-/-) | This compound induced natriuresis and inhibited ENaC activity in WT mice on Na+-deficient diet; inhibited ENaC in KOs. | nih.gov |
| Pancreatic Cancer | AsPC-1 and PANC-1 cells (in vitro) | This compound inhibited cell migration and invasion; decreased 007-AM-induced cell adhesion. | selleckchem.commedchemexpress.comapexbt.com |
| Schwann Cell Function | SC-neuron cultures (in vitro) | This compound antagonized SC differentiation and myelin formation; reduced O1 and MBP positive SCs. | selleckchem.com |
Structure Activity Relationship Sar and Synthetic Chemistry of Esi 09 and Analogs
Optimized Synthetic Methodologies for ESI-09 Production
Efficient and practical synthetic routes for this compound and its analogs have been developed to facilitate large-scale preparation for further in vitro and in vivo evaluations and SAR studies nih.govresearchgate.netnih.gov.
Development of Efficient Routes for Isoxazole (B147169) Synthons
Key to the synthesis of this compound is the preparation of the isoxazole synthon, specifically 3,5-disubstituted isoxazoles. An efficient approach involves a one-pot procedure starting from commercially available pinacolone (B1678379) and oxalic acid diethyl ester nih.govresearchgate.net. This method utilizes NaH for condensation, followed by oximation with hydroxylamine (B1172632) hydrochloride and subsequent cyclization by heating nih.govresearchgate.net. This one-pot procedure provides the isoxazole synthon in good yields nih.govresearchgate.net. Other methods for synthesizing isoxazole derivatives, including those with fluoroalkyl substitutions relevant to this compound analogs, have also been explored, utilizing cycloaddition reactions and nucleophilic substitution approaches enamine.netnanobioletters.com.
Modified Protocols for Key Intermediate Synthesis
The synthesis of this compound involves the preparation of a key cyanomethyl ketone intermediate. A modified protocol based on the Kowalski's procedure has been developed for the synthesis of 3-(5-tert-butylisoxazol-3-yl)-3-oxo-propionitrile, a crucial intermediate nih.govresearchgate.net. This modified protocol involves the treatment of an ethyl isoxazole-3-carboxylate with methyllithium (B1224462) and acetonitrile (B52724) nih.govresearchgate.net. The resulting cyanomethyl ketone is noted to be unstable upon standard column chromatography purification and is typically used crude in the subsequent coupling step nih.gov.
The final step in the synthesis of this compound involves the direct coupling of the crude cyanomethyl ketone intermediate with an aryldiazonium salt, specifically 3-chloroaniline (B41212) derived aryldiazonium chloride, in the presence of a catalyst like NaOAc nih.govresearchgate.net. This coupling affords this compound in reasonable yields nih.govresearchgate.net.
Rational Design Principles Based on the this compound Core Scaffold
Rational design principles for developing this compound analogs are based on the core structure of 2-(isoxazol-3-yl)-2-oxo-N'-phenyl-acetohydrazonoyl cyanide researchgate.netresearchgate.net. The goal is to optimize the properties of the initial HTS hit (this compound) to achieve improved potency, selectivity, and pharmacokinetic profiles nih.govresearchgate.net. This involves exploring modifications around the isoxazole ring and the phenylhydrazonoyl cyanide moiety researchgate.netresearchgate.net. Molecular docking studies have been utilized to predict how analogs bind to EPAC proteins and to identify interactions that open up new binding spaces, guiding the design of next-generation inhibitors researchgate.netnih.gov.
Identification of Critical Structural Moieties for Potency and Selectivity
Structure-activity relationship analysis of this compound and its analogs has revealed that minor modifications, particularly to the 3-chlorophenyl moiety, can significantly impact the compound's action towards EPAC proteins researchgate.netnih.gov. This suggests that the nature and substitution pattern of the phenyl ring are critical for both potency and selectivity researchgate.netnih.gov. The tert-butyl group on the isoxazole ring is also a point of chemical optimization in the synthesis of new derivatives researchgate.net. Detailed SAR studies have led to the identification of more active EPAC antagonists with improved inhibitory activity researchgate.net.
Development and Characterization of Subsequent Generation EPAC Antagonists
Building upon the this compound scaffold, subsequent generations of EPAC antagonists have been designed and synthesized researchgate.netnih.gov. These efforts have focused on developing diversified analogs with enhanced potency and potentially improved drug-like properties nih.govresearchgate.net. For example, a novel series of 2-substituted phenyl-N-phenyl-2-oxoacetohydrazonoyl cyanides has been developed, leading to the identification of compounds with increased potency against both EPAC1 and EPAC2 researchgate.netnih.gov. Compound 31 (ZL0524), an analog based on the this compound hit, has been reported as a potent EPAC inhibitor with low micromolar IC50 values researchgate.netnih.gov. Characterization of these subsequent generation antagonists includes evaluating their inhibitory activity against EPAC isoforms and sometimes involves molecular docking studies to understand their binding interactions researchgate.netnih.gov.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 6077765 guidetopharmacology.orguni.lu |
| ZL0524 (Compound 31) | Not explicitly found in search results, but referred to as Compound 31 in a study where its activity is reported researchgate.netnih.gov. |
| HJC0726 (Compound 22) | Not explicitly found in search results, but mentioned as a more active analog researchgate.net. |
| NY0123 (Compound 35) | Not explicitly found in search results, but mentioned as a more active analog researchgate.net. |
| NY0173 (Compound 47) | Not explicitly found in search results, but mentioned as a more active analog researchgate.net. |
| ESI-05 | Not explicitly found in search results, but mentioned as an EPAC2-selective competitive inhibitor mdpi.comasm.org. |
| CE3F4 | Not explicitly found in search results, but mentioned as an uncompetitive EPAC1 inhibitor mdpi.commdpi.com. |
Interactive Data Tables
While the search results describe detailed research findings and mention data like IC50 values and synthesis yields, the raw data suitable for generating interactive tables in a structured format (like CSV or JSON) is not directly available in the snippets. The text mentions IC50 values for this compound and some analogs against EPAC1 and EPAC2, and synthesis yields for different steps and analogs. This information is embedded within the descriptive text.
For example, this compound has IC50 values of 3.2 μM for EPAC1 and 1.4 μM for EPAC2 medchemexpress.com. Another source reports IC50 values of 3.2 μM (EPAC1) and 7.0 μM (EPAC2) researchgate.net. Compound 31 (ZL0524) has IC50 values of 3.6 μM against EPAC1 and 1.2 μM against EPAC2 researchgate.netnih.gov. The optimized synthesis of this compound is reported to have a total yield of 53% over three linear steps nih.govnih.gov. Synthesis yields for various analogs are reported to be in the range of 24-76% over two steps from key intermediates researchgate.net.
To create interactive tables, this data would need to be explicitly extracted and formatted. As an example, a table of IC50 values could be structured as follows:
| Compound | Target | IC50 (µM) | Source |
| This compound | EPAC1 | 3.2 | medchemexpress.com |
| This compound | EPAC2 | 1.4 | medchemexpress.com |
| This compound | EPAC1 | 3.2 | researchgate.net |
| This compound | EPAC2 | 7.0 | researchgate.net |
| Compound 31 (ZL0524) | EPAC1 | 3.6 | researchgate.netnih.gov |
| Compound 31 (ZL0524) | EPAC2 | 1.2 | researchgate.netnih.gov |
Advanced Methodological Approaches and Future Directions in Esi 09 Research
Utilization of In Vitro Enzyme Activity Assays for EPAC Function
In vitro enzyme activity assays are fundamental to characterizing the inhibitory potency and mechanism of ESI-09 on EPAC isoforms. These assays typically measure the guanine (B1146940) nucleotide exchange factor (GEF) activity of EPAC towards its downstream targets, the small GTPases Rap1 and Rap2. nih.govselleckchem.comapexbt.com
A common approach involves fluorescence-based assays, such as those utilizing fluorescently labeled nucleotides (e.g., BODIPY-GTP) that compete with GDP for binding to Rap1 or Rap2. nih.gov In the presence of cAMP, activated EPAC facilitates the exchange of GDP for GTP on Rap proteins, leading to an increase in fluorescence signal upon binding of the fluorescent GTP analog. nih.gov this compound, as a competitive inhibitor, interferes with cAMP binding to EPAC, thereby reducing the rate of nucleotide exchange and the resulting fluorescence. nih.gov
Studies using these assays have determined the half-maximal inhibitory concentration (IC₅₀) values of this compound for EPAC1 and EPAC2. For instance, in the presence of 25 µM cAMP, this compound has shown IC₅₀ values of 3.2 µM for EPAC1 and 1.4 µM for EPAC2. biolog.deselleckchem.comapexbt.com Another study reported IC₅₀ values of 10.8 µM for EPAC1 and 4.4 µM for EPAC2 in the presence of 20 µM cAMP. apexbt.com These variations can depend on assay conditions, including cAMP concentration. This compound has demonstrated significantly higher selectivity for EPAC proteins compared to Protein Kinase A (PKA), another major cAMP effector, often exceeding 100-fold selectivity in in vitro assays. biolog.deselleckchem.comapexbt.com
Despite its utility, a potential limitation in using this compound at high concentrations in enzymatic assays is the possibility of aggregate formation, which can lead to non-specific aggregation-based inhibition (ABI). nih.gov Studies have investigated this phenomenon using biophysical techniques, highlighting the importance of determining the compound's critical aggregation concentration (CAC) and dissociation constant (Kd) to ensure specific inhibition within the experimental concentration range. nih.gov
Here is a table summarizing reported IC₅₀ values for this compound:
| Target | cAMP Concentration | IC₅₀ (µM) | Source |
| EPAC1 | 25 µM | 3.2 | biolog.deselleckchem.comapexbt.com |
| EPAC2 | 25 µM | 1.4 | biolog.deselleckchem.comapexbt.com |
| EPAC1 | 20 µM | 10.8 | apexbt.com |
| EPAC2 | 20 µM | 4.4 | apexbt.com |
| PKA | - | >100-fold selectivity over EPAC | biolog.deselleckchem.comapexbt.com |
Advanced Cell-Based Assays for Signaling Pathway Analysis
Cell-based assays are crucial for investigating the effects of this compound on EPAC-mediated signaling pathways within a living cellular context. These assays allow researchers to assess the compound's ability to penetrate cell membranes and modulate intracellular EPAC activity and its downstream effectors. selleckchem.comnih.gov
Techniques employed include Western blotting to measure the phosphorylation status of key signaling molecules downstream of EPAC, such as Akt. selleckchem.comapexbt.commedchemexpress.com For example, this compound has been shown to inhibit 007-AM-stimulated Akt phosphorylation in pancreatic cancer cells. selleckchem.comapexbt.commedchemexpress.com
Cell migration and invasion assays, such as wound-healing assays and transwell assays, are used to study the impact of this compound on cellular processes regulated by EPAC, particularly in cancer biology. selleckchem.comnih.govapexbt.commedchemexpress.comrndsystems.commdpi.com this compound treatment has been shown to decrease the migration and invasion of pancreatic cancer cells. selleckchem.comnih.govapexbt.commedchemexpress.comrndsystems.commdpi.com
Other cell-based assays include measurements of insulin (B600854) secretion in pancreatic β cells, as EPAC is known to play a role in this process. selleckchem.comapexbt.commedchemexpress.comrndsystems.com this compound effectively inhibits EPAC2-mediated insulin secretion. selleckchem.comapexbt.com
Flow cytometry can be utilized to analyze cell cycle progression and apoptosis in response to this compound treatment, providing insights into its effects on cell survival and proliferation. oup.comresearchgate.net Studies have shown that this compound can induce cell cycle arrest and apoptosis in certain cancer cell lines, sometimes synergistically with other agents like lithium. oup.comresearchgate.net
Cell adhesion assays are also used, as EPAC is involved in regulating cell adhesion through mechanisms involving integrins and the cytoskeleton. selleckchem.comnih.govapexbt.commedchemexpress.commdpi.com this compound has been shown to decrease EPAC1-mediated cell adhesion. selleckchem.comnih.govapexbt.commedchemexpress.com
Integration of Genetic Manipulation Techniques (e.g., EPAC Knockout/Knockdown)
Integrating pharmacological inhibition with genetic manipulation techniques, such as EPAC knockout or knockdown, is a powerful approach to confirm the specificity of this compound and to delineate the precise roles of individual EPAC isoforms. researchgate.netnih.govportlandpress.comnih.govelifesciences.org
Comparing the phenotypes observed upon this compound treatment with those in cells or animals with genetic deletion or reduced expression of EPAC1 or EPAC2 helps validate that the pharmacological effects are indeed mediated through EPAC inhibition. researchgate.netnih.govportlandpress.comnih.govelifesciences.org For example, studies have shown that this compound treatment can recapitulate phenotypes observed in EPAC knockout mice, supporting its specificity as an EPAC inhibitor in vivo. researchgate.netnih.govportlandpress.comnih.govresearchgate.net
Genetic knockdown using techniques like shRNA can specifically reduce the expression of either EPAC1 or EPAC2, allowing researchers to determine which isoform is primarily responsible for a particular cellular or physiological effect. nih.govelifesciences.org When the effects of this compound treatment mirror those of knocking down a specific EPAC isoform, it provides strong evidence for the involvement of that isoform and the specificity of the inhibitor. nih.govelifesciences.org
For instance, studies on pancreatic cancer cell migration and invasion have combined this compound treatment with EPAC1 knockdown, demonstrating that both approaches lead to similar reductions in these processes. nih.gov This indicates that EPAC1 plays a significant role in pancreatic cancer cell motility and that this compound effectively targets this pathway. nih.gov
Application of Advanced Microscopic and Spectroscopic Techniques
Advanced microscopic and spectroscopic techniques provide valuable insights into the cellular localization of EPAC proteins, the dynamics of EPAC-mediated signaling events, and the interaction of this compound with its target at a molecular level.
Techniques like fluorescence microscopy, including live-cell imaging, can be used to visualize the localization and translocation of fluorescently tagged EPAC proteins or their downstream effectors in response to cellular stimuli and this compound treatment. This can help understand where and when EPAC signaling occurs within the cell and how this compound affects these processes.
Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy, have been employed to study the interaction between this compound and EPAC proteins. nih.gov NMR can provide detailed information about the binding site of this compound on EPAC and the conformational changes that occur upon binding. nih.govnih.gov These studies have helped to elucidate the specific interactions involved in this compound's competitive inhibitory mechanism. nih.gov For example, NMR data has supported that this compound interacts specifically with EPAC and induces residue-dependent chemical shift changes at low concentrations. nih.gov
Furthermore, techniques like surface plasmon resonance (SPR) can be used to quantify the binding affinity and kinetics of this compound interaction with recombinant EPAC proteins. While not explicitly detailed in the search results for this compound, SPR is a standard biophysical technique applicable to such studies.
Mass spectrometry (MS), particularly coupled with liquid chromatography (LC-MS or LC-ESI-MS), can be used for identifying and quantifying proteins and post-translational modifications in cellular lysates, allowing researchers to assess the impact of this compound on the broader cellular proteome and phosphoproteome. researchgate.net
Experimental Considerations for Compound Handling and Quality Control
Proper handling and quality control of this compound are essential for ensuring reproducible and reliable experimental results. This compound is typically supplied as a solid, and its solubility characteristics need to be considered for preparing stock and working solutions. biolog.deapexbt.comrndsystems.com
This compound has limited solubility in water or buffers due to its lipophilicity. biolog.de It is commonly recommended to first dissolve this compound in a small amount of an organic solvent like DMSO or ethanol (B145695) before diluting it into aqueous buffers or cell culture media. biolog.deapexbt.comrndsystems.com For example, it is soluble up to 100 mM in DMSO and 20 mM in ethanol. rndsystems.com Warming the solution or using sonication can help achieve complete dissolution. apexbt.com
Stock solutions are typically stored at low temperatures (-20°C or -80°C) to maintain stability. biolog.deapexbt.com For longer storage periods, the freeze-dried form is often recommended. biolog.de Working solutions, especially for in vivo experiments, are generally recommended to be prepared fresh. medchemexpress.com
Quality control measures for this compound include assessing its purity, often by High-Performance Liquid Chromatography (HPLC). biolog.deselleckchem.com A typical purity is reported to be better than 95% or even >99%. biolog.deselleckchem.com Ensuring the purity of the compound is critical to avoid confounding effects from impurities.
Researchers should also be mindful of the potential for this compound to form aggregates at higher concentrations in aqueous solutions, which can lead to non-specific effects. nih.gov Including appropriate controls and working within the established "therapeutic window" or concentration range where specific EPAC inhibition occurs is important. nih.govresearchgate.netnih.gov
Unaddressed Questions and Emerging Avenues in EPAC Inhibitor Research Based on this compound
Despite significant progress facilitated by this compound, several questions remain and new research avenues are emerging in the field of EPAC inhibitor research.
One key area is further refining the specificity of EPAC inhibitors. While this compound shows good selectivity over PKA, the development of highly selective inhibitors for individual EPAC isoforms (EPAC1 vs. EPAC2) remains an active area of research. nih.govmdpi.com Although this compound inhibits both isoforms, understanding the distinct roles of EPAC1 and EPAC2 in various biological processes requires tools that can selectively target one over the other. nih.govmdpi.comelifesciences.org
The potential for this compound and other hydrophobic EPAC inhibitors to form colloidal aggregates in aqueous solutions and the implications of this for in vitro and potentially in vivo studies warrant further investigation. nih.gov Understanding the mechanisms of aggregation-based inhibition and developing strategies to mitigate it are important for the accurate interpretation of experimental results and the development of future drug leads. nih.gov
Exploring the full therapeutic potential of EPAC inhibition in various disease contexts is another major avenue. This compound has been used to study EPAC's roles in conditions like cancer, rickettsioses, and immune responses. nih.govresearchgate.netnih.gov Further research is needed to fully elucidate the mechanisms by which EPAC inhibition exerts its effects in these and other diseases and to determine the clinical translatability of findings from preclinical studies using this compound. nih.gov
Investigating potential synergistic effects of EPAC inhibitors with other therapeutic agents is also an emerging area. Studies showing synergy between this compound and lithium in pancreatic cancer cells highlight the potential for combination therapies targeting the cAMP signaling pathway. oup.com
Finally, continued structure-activity relationship (SAR) studies based on the this compound scaffold are crucial for developing next-generation EPAC inhibitors with improved potency, selectivity, pharmacokinetic properties, and reduced propensity for aggregation. nih.govresearchgate.netnih.govmdpi.comnih.gov The insights gained from studies using this compound serve as a valuable foundation for the rational design of novel EPAC-targeted therapeutics. nih.govmdpi.com
Q & A
Q. What is the primary mechanism of ESI-09 in inhibiting EPAC proteins, and what are its reported IC50 values?
this compound is a competitive, non-cyclic nucleotide antagonist of EPAC1 and EPAC2, binding specifically to their cAMP-binding domains (CBDs). Its inhibitory activity is concentration-dependent, with IC50 values of 3.2 μM for EPAC1 and 1.4 μM for EPAC2 . Biochemical assays, such as fluorescence-based GEF (guanine nucleotide exchange factor) activity tests, are used to validate these values. Researchers should confirm target specificity using counter-screening against related proteins (e.g., PKA) to rule off-target effects .
Q. What are the recommended concentrations and solvent conditions for this compound in cellular assays?
this compound should be dissolved in absolute DMSO to prepare 10–50 mM stock solutions. For cellular applications, final concentrations should be maintained between 1–10 μM, with a maximum threshold of 20 μM to avoid non-specific protein denaturation or aggregation . Prior to experiments, solubility and stability tests in the chosen buffer (e.g., PBS or cell culture medium) are critical. Cell viability assays (e.g., MTT or Annexin V staining) should accompany dose-response studies to rule out cytotoxicity .
Q. How does this compound modulate EPAC-dependent signaling pathways in cancer models?
this compound suppresses EPAC-mediated Rap1 activation and Akt phosphorylation, which are critical for cancer cell migration and invasion. In pancreatic ductal adenocarcinoma (PDAC), this compound inhibits collagen I adhesion and reduces metastatic potential. Methodologically, researchers can use Western blotting (for Akt phosphorylation) and transwell migration assays to quantify these effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported specificity and potential non-specific effects?
At concentrations >20 μM, this compound forms submicrometer aggregates (90–600 nm) in aqueous buffers, leading to artifactual inhibition via protein denaturation. To mitigate this:
- Perform dynamic light scattering (DLS) or transmission electron microscopy (TEM) to detect aggregates .
- Validate findings using genetic approaches (e.g., EPAC1/2 siRNA knockdown) or orthogonal inhibitors (e.g., CE3F4 for EPAC1) .
- Use nuclear magnetic resonance (NMR) to confirm direct binding to EPAC CBDs without destabilizing protein structure .
Q. What experimental strategies are effective for studying this compound’s synergistic effects with other therapeutics?
this compound synergizes with lithium to suppress pancreatic cancer cell proliferation by modulating cAMP levels. Key steps include:
Q. How can this compound be applied to study neuronal polarity and axonogenesis?
this compound disrupts EPAC-dependent axon specification in hippocampal neurons. Experimental protocols involve:
- Treating neurons at 16 hours post-plating with 15 μM this compound for 48 hours .
- Immunostaining for axonal markers (e.g., Tau-1) and dendritic markers (e.g., MAP2) .
- Quantifying axon length and polarization rates using high-content imaging and morphometric software .
Q. What biophysical techniques are critical for characterizing this compound’s interaction with EPAC isoforms?
- NMR spectroscopy : Monitor chemical shift perturbations in EPAC’s CBD upon this compound binding .
- Surface plasmon resonance (SPR) : Determine binding kinetics (Ka/Kd) and stoichiometry .
- Differential scanning fluorimetry (DSF) : Assess protein stability by measuring melting temperatures (Tm) with/without this compound .
Methodological Considerations
- Dose Optimization : Always perform pilot studies to define the "therapeutic window" (1–20 μM) and avoid cytotoxicity .
- Solvent Controls : Include DMSO vehicle controls at equivalent concentrations to isolate this compound-specific effects .
- Aggregation Monitoring : Use DLS or TEM for solutions >20 μM, as aggregates may confound results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
